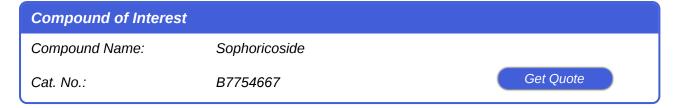


# Sophoricoside: A Comprehensive Review of its Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Sophoricoside, an isoflavone glycoside primarily isolated from the dried fruit of Sophora japonica L., has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Its therapeutic potential spans across anti-inflammatory, anti-cancer, antioxidant, and metabolic regulatory effects, making it a subject of intensive research in drug discovery and development.[3][4] This technical guide provides a comprehensive literature review of the bioactivity of **sophoricoside**, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms, particularly the NF-κB and AMPK/mTOR signaling pathways.

### **Quantitative Bioactivity Data**

The following tables summarize the key quantitative data on the bioactivity of **sophoricoside** from various studies, providing a comparative overview for researchers.

## **Table 1: Anti-inflammatory Activity of Sophoricoside**



Bioassay	Model System	Parameter	Result	Reference
Cyclooxygenase- 2 (COX-2) Inhibition	In vitro enzymatic assay	IC50	3.3 μΜ	[5]
Carrageenan- induced paw edema	Mice	Oral administration	>100 mg/kg showed significant reduction	[5]
Carrageenan- induced paw edema	Mice	Intravenous injection	>10 mg/kg showed significant reduction	[5]
Histamine release	Phorbol 12- myristate 13- acetate plus calcium ionophore A23187 (PMACI)-induced in HMC-1 cells	Inhibition Rate (at 50 μM)	30.24%	[6]
TNF-α production	PMACI-induced in HMC-1 cells	Inhibition Rate (at 50 μM)	31.42%	[6]
IL-8 production	PMACI-induced in HMC-1 cells	Inhibition Rate (at 50 μM)	43.43%	[6]
IL-6 production	PMACI-induced in HMC-1 cells	Inhibition Rate (at 50 μM)	34.24%	[6]
Contact Dermatitis	2,4- dinitrochlorobenz ene-induced in mice	Amelioration (at 3 and 10 mg/kg)	50-70%	[7]

# **Table 2: Metabolic Regulatory Effects of Sophoricoside**



Bioassay	Model System	Parameter	Dosage/Co ncentration	Result	Reference
Postprandial hyperglycemi a	Starch- loaded C57BL6/J mice	Blood glucose reduction at 1h	50 mg/kg	26.49%	[8]
100 mg/kg	32.67%	[8]	_		
200 mg/kg	39.34%	[8]			
α-amylase inhibition	Rat intestines	IC50	110 μΜ	[8]	
Glucose uptake	C2C12 myotubes	-	1, 5, 10 μΜ	Dose- dependent increase	[8][9]
Lipid accumulation	HepG2 cells	-	1-10 μΜ	Dose- dependent inhibition	[10]

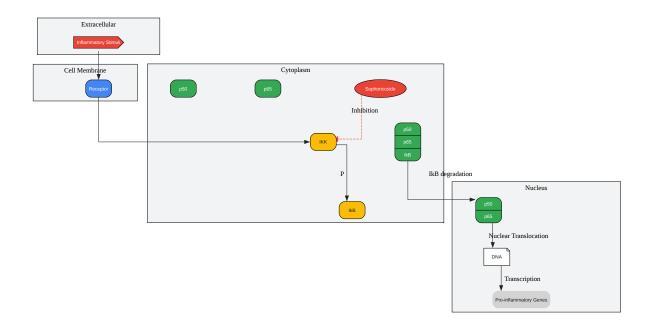
# Signaling Pathways Modulated by Sophoricoside

**Sophoricoside** exerts its diverse biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of **sophoricoside**.

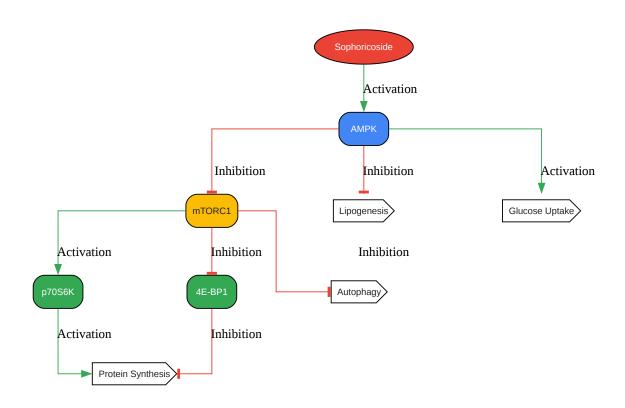
#### **Anti-inflammatory Signaling Pathway**

**Sophoricoside** has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[2][7] By preventing the nuclear translocation of NF-κB, **sophoricoside** suppresses the expression of pro-inflammatory cytokines and enzymes.









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